molecular formula C15H20N4O3S B4312889 METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE

METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE

Cat. No.: B4312889
M. Wt: 336.4 g/mol
InChI Key: RMEOVIWNFKUNCR-UHFFFAOYSA-N
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Description

Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate is a synthetic compound that belongs to the class of imidazopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis .

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]leucinate is unique due to its specific combination of the imidazo[4,5-b]pyridine core, thioacetyl group, and leucinate moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-9(2)7-11(14(21)22-3)17-12(20)8-23-15-18-10-5-4-6-16-13(10)19-15/h4-6,9,11H,7-8H2,1-3H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEOVIWNFKUNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)ACETYL]AMINO}-4-METHYLPENTANOATE

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